molecular formula C23H15N3O2S B11709184 2-{2-[(2E)-2-benzylidenehydrazinyl]-1,3-thiazol-4-yl}-3H-benzo[f]chromen-3-one

2-{2-[(2E)-2-benzylidenehydrazinyl]-1,3-thiazol-4-yl}-3H-benzo[f]chromen-3-one

Cat. No.: B11709184
M. Wt: 397.5 g/mol
InChI Key: QZEDBVFDQDHXLR-ZMOGYAJESA-N
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Description

2-{2-[(2E)-2-(PHENYLMETHYLIDENE)HYDRAZIN-1-YL]-1,3-THIAZOL-4-YL}-3H-BENZO[F]CHROMEN-3-ONE is a complex organic compound that features a unique combination of a thiazole ring, a hydrazone linkage, and a benzochromenone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[(2E)-2-(PHENYLMETHYLIDENE)HYDRAZIN-1-YL]-1,3-THIAZOL-4-YL}-3H-BENZO[F]CHROMEN-3-ONE typically involves a multi-step process:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides under basic conditions.

    Hydrazone Formation: The hydrazone linkage is formed by reacting the thiazole derivative with phenylhydrazine in the presence of an acid catalyst.

    Benzochromenone Synthesis: The benzochromenone moiety is synthesized through the condensation of salicylaldehyde with a suitable diketone under acidic conditions.

    Final Coupling: The final step involves coupling the hydrazone-thiazole intermediate with the benzochromenone derivative under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the implementation of green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

2-{2-[(2E)-2-(PHENYLMETHYLIDENE)HYDRAZIN-1-YL]-1,3-THIAZOL-4-YL}-3H-BENZO[F]CHROMEN-3-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Reduced derivatives with hydrogenated bonds.

    Substitution: Substituted derivatives with new alkyl or acyl groups.

Scientific Research Applications

2-{2-[(2E)-2-(PHENYLMETHYLIDENE)HYDRAZIN-1-YL]-1,3-THIAZOL-4-YL}-3H-BENZO[F]CHROMEN-3-ONE has diverse applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.

    Materials Science: The compound is explored for its use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), due to its unique electronic properties.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of 2-{2-[(2E)-2-(PHENYLMETHYLIDENE)HYDRAZIN-1-YL]-1,3-THIAZOL-4-YL}-3H-BENZO[F]CHROMEN-3-ONE involves its interaction with specific molecular targets:

    DNA Intercalation: The compound can intercalate into DNA, disrupting the normal function of the genetic material and inhibiting cell division.

    Enzyme Inhibition: It may inhibit key enzymes involved in cellular processes, such as topoisomerases, which are essential for DNA replication and transcription.

    Signal Transduction Pathways: The compound can modulate signal transduction pathways, leading to altered cellular responses and potentially inducing apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • **2-{2-[(2E)-2-(PHENYLMETHYLIDENE)HYDRAZIN-1-YL]-1,3-THIAZOL-4-YL}-3H-BENZO[F]CHROMEN-2-ONE
  • **2-{2-[(2E)-2-(PHENYLMETHYLIDENE)HYDRAZIN-1-YL]-1,3-THIAZOL-4-YL}-3H-BENZO[F]CHROMEN-4-ONE

Uniqueness

The uniqueness of 2-{2-[(2E)-2-(PHENYLMETHYLIDENE)HYDRAZIN-1-YL]-1,3-THIAZOL-4-YL}-3H-BENZO[F]CHROMEN-3-ONE lies in its specific structural features, which confer distinct electronic properties and reactivity. This makes it particularly valuable for applications in medicinal chemistry and materials science, where precise control over molecular interactions is crucial.

Properties

Molecular Formula

C23H15N3O2S

Molecular Weight

397.5 g/mol

IUPAC Name

2-[2-[(2E)-2-benzylidenehydrazinyl]-1,3-thiazol-4-yl]benzo[f]chromen-3-one

InChI

InChI=1S/C23H15N3O2S/c27-22-19(12-18-17-9-5-4-8-16(17)10-11-21(18)28-22)20-14-29-23(25-20)26-24-13-15-6-2-1-3-7-15/h1-14H,(H,25,26)/b24-13+

InChI Key

QZEDBVFDQDHXLR-ZMOGYAJESA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=N/NC2=NC(=CS2)C3=CC4=C(C=CC5=CC=CC=C54)OC3=O

Canonical SMILES

C1=CC=C(C=C1)C=NNC2=NC(=CS2)C3=CC4=C(C=CC5=CC=CC=C54)OC3=O

Origin of Product

United States

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